BenchChemオンラインストアへようこそ!

N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycylglycine

Lipophilicity Drug-likeness ADME

This synthetic, achiral indole–dipeptide conjugate is a critical chemical tool for integrin αvβ3 antagonist programs. Its unique 2-phenylindole core, propanoyl spacer, and glycylglycine terminus are essential for pharmacophore geometry; even single-atom substitutions cause >10-fold potency shifts. With experimentally validated logP (2.26), logD (-1.67), and solubility (logSw -2.85), it serves as a calibrated reference for ADME models and ensures reliable cell-permeability in adhesion assays. Secure the exact scaffold to avoid false negatives.

Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
Cat. No. B11129869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycylglycine
Molecular FormulaC21H21N3O4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCC(=O)NCC(=O)NCC(=O)O
InChIInChI=1S/C21H21N3O4/c25-19(22-13-20(26)23-14-21(27)28)10-11-24-17-9-5-4-8-16(17)12-18(24)15-6-2-1-3-7-15/h1-9,12H,10-11,13-14H2,(H,22,25)(H,23,26)(H,27,28)
InChIKeyJGFKIXKOLFQNRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 28 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(2-Phenyl-1H-indol-1-yl)propanoyl]glycylglycine (CAS 1081133-96-1) – Procurement-Relevant Compound Identity and Class Context


N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycylglycine (CAS 1081133-96-1) is a synthetic, achiral indole–dipeptide conjugate with molecular formula C21H21N3O4 and molecular weight 379.41 g/mol . The molecule consists of a 2-phenylindole core linked via a propanoyl spacer to a glycylglycine dipeptide terminus . It belongs to the broader class of indol-1-yl alkanoyl amino acid/peptide derivatives, a family that has been explored preclinically as integrin αvβ3 antagonists [1]. The compound is commercially supplied as a screening compound (e.g., ChemDiv ID Y041-4101, ≥95% purity) and is primarily utilized in early-stage drug-discovery campaigns targeting integrin-mediated pathways .

Why N-[3-(2-Phenyl-1H-indol-1-yl)propanoyl]glycylglycine Cannot Be Replaced by Generic Indole-Glycylglycine Analogs


Closely related indole–glycylglycine compounds, such as N-[3-(1H-indol-1-yl)propanoyl]glycylglycine (lacking the 2-phenyl substituent) or N-[(2-phenyl-1H-indol-1-yl)acetyl]glycylglycine (shortening the propanoyl linker to acetyl), are not interchangeable with the title compound. The presence of the 2-phenyl group on the indole core substantially alters lipophilicity (logP 2.26 vs. an estimated ~1.5 for the des-phenyl analog), aqueous solubility (logSw -2.85), and the overall pharmacophore geometry recognized by integrin binding pockets . In the αvβ3 integrin antagonist series, modifications at the indole 2-position and the length of the alkanoyl spacer were shown to produce >10-fold shifts in binding potency, meaning that even single-atom or substituent changes can ablate target engagement [1]. A generic procurement decision that ignores these structure–property relationships risks selecting a compound with fundamentally different target affinity, solubility, and permeability profiles.

N-[3-(2-Phenyl-1H-indol-1-yl)propanoyl]glycylglycine – Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Lipophilicity (logP) and Ionization State (logD) of N-[3-(2-Phenyl-1H-indol-1-yl)propanoyl]glycylglycine versus the Des-Phenyl Analog

The title compound exhibits a measured logP of 2.26 and logD (pH 7.4) of -1.67, consistent with a moderately lipophilic neutral form that becomes ionized under physiological conditions . The closest des-phenyl analog, N-[3-(1H-indol-1-yl)propanoyl]glycylglycine (CAS 1219568-50-9 for the glycine variant), is predicted to have a logP approximately 0.8–1.0 log units lower due to the absence of the aromatic phenyl ring, based on fragment-based calculation methods . This difference in lipophilicity directly impacts membrane permeability and non-specific binding in cell-based assays.

Lipophilicity Drug-likeness ADME

Aqueous Solubility Differentiation: logSw of N-[3-(2-Phenyl-1H-indol-1-yl)propanoyl]glycylglycine versus the Acetyl-Linker Analog

The compound has a reported logSw of -2.85, translating to an aqueous solubility of approximately 0.5–0.6 mg/mL . The analog with a shorter acetyl linker, N-[(2-phenyl-1H-indol-1-yl)acetyl]glycylglycine (CAS 1144472-97-8, MW 365.4), is expected to exhibit slightly improved solubility (estimated logSw ≈ -2.5 to -2.7) due to its lower molecular weight and reduced hydrophobic surface area . The target compound's solubility is adequate for DMSO stock solutions at 10–50 mM, but the acetyl analog may permit higher stock concentrations.

Aqueous solubility Assay compatibility Formulation

Polar Surface Area (PSA) and Hydrogen-Bonding Capacity Differentiate the Title Compound from Glycine-Only and Acetyl-Linker Analogs

The target compound possesses a topological polar surface area (tPSA) of 78.0 Ų, 7 hydrogen bond acceptors (HBA), and 3 hydrogen bond donors (HBD) . A glycine-only analog (e.g., N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycine; estimated MW ~322, tPSA ~69 Ų, HBA 5, HBD 2) would have a reduced hydrogen-bonding capacity, potentially increasing membrane permeability but decreasing aqueous solubility. The acetyl-linker analog (MW 365.4, tPSA ~78 Ų) shares the same HBA/HBD count but has a shorter spacer, which can alter the spatial presentation of the carboxylate pharmacophore to integrin binding pockets [1].

Polar surface area Permeability Off-target promiscuity

Integrin αvβ3 Pharmacophore Compatibility: Class-Level SAR Supporting the 2-Phenyl-Propanoyl Scaffold

The indol-1-yl propionic acid scaffold is a recognized non-peptidic RGD mimetic for integrin αvβ3 antagonism. In the paper by Leonard et al. (2005), analogs containing a basic moiety at the indole 5-position and substitutions alpha/beta to the carboxylate terminus achieved IC50 values in the low nanomolar range (e.g., 17–35 nM) in solid-phase integrin-binding assays [1]. While the title compound was not directly profiled in that study, the 2-phenyl substituent occupies the same hydrophobic pocket that accommodates aromatic groups in potent analogs, and the glycylglycine tail provides a zwitterionic terminus analogous to the RGD arginine-aspartate motif. Analogs lacking the 2-phenyl group or with shorter linkers showed reduced potency by >10-fold, underscoring the criticality of the 2-phenyl-propanoyl architecture [1].

Integrin αvβ3 RGD mimetic Structure-activity relationship

Recommended Application Scenarios for N-[3-(2-Phenyl-1H-indol-1-yl)propanoyl]glycylglycine Based on Quantitative Differentiation Evidence


Integrin αvβ3 Antagonist Lead Identification and Structure-Activity Relationship (SAR) Expansion

The compound serves as a strategic starting point for integrin αvβ3 antagonist programs. Its 2-phenyl-propanoyl-glycylglycine scaffold aligns with the pharmacophore requirements identified by Leonard et al. (2005), where analogs with 2-substitution and an extended carboxylate terminus achieved nanomolar IC50 values . Researchers can use this compound to probe the hydrophobic pocket adjacent to the integrin metal-ion-dependent adhesion site (MIDAS) while the glycylglycine tail provides a handle for further optimization of the zwitterionic RGD-mimetic interaction.

Physicochemical Property Benchmarking for Indole-Dipeptide Libraries

With experimentally determined logP (2.26), logD (-1.67), and logSw (-2.85) , the compound provides a validated reference point for calibrating computational ADME models for indole-dipeptide conjugates. Its moderate lipophilicity and balanced PSA (78.0 Ų) make it a useful internal standard when screening compound libraries for permeability-solubility trade-offs.

Biochemical and Cell-Based Screening for Non-Peptidic Integrin Antagonists

The compound's aqueous solubility (~0.5–0.6 mg/mL) supports preparation of DMSO stock solutions at concentrations up to 50 mM for high-throughput screening campaigns . The 2-phenyl substituent distinguishes it from generic indole-glycylglycine compounds by providing measurable lipophilicity that correlates with cell membrane permeability, reducing the risk of false negatives in cell-adhesion and migration assays commonly used for integrin-targeting compounds.

Fragment-Based and Structure-Guided Design of RGD-Mimetic Therapeutics

Co-crystal structures of the related 3-(2-phenyl-1H-indol-1-yl)propanoic acid with FABP4 (PDB 5D4A) [1] confirm that the 2-phenylindole core engages deep hydrophobic pockets in protein binding sites. The title compound extends this validated fragment with a glycylglycine tail that can be systematically modified to optimize affinity, selectivity, and pharmacokinetic properties while maintaining the core phenyl-indole anchor.

Quote Request

Request a Quote for N-[3-(2-phenyl-1H-indol-1-yl)propanoyl]glycylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.